Methyl 2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate
Description
Methyl 2-(1,1-dioxo-1λ⁶-thian-4-ylidene)acetate is a sulfur-containing heterocyclic compound featuring a six-membered thian ring with two sulfonyl (dioxo) groups at the 1-position and a methyl ester substituent at the 4-ylidene position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The sulfonyl groups enhance electrophilicity, while the ester moiety provides reactivity for further derivatization, such as hydrolysis or nucleophilic substitution .
Properties
IUPAC Name |
methyl 2-(1,1-dioxothian-4-ylidene)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4S/c1-12-8(9)6-7-2-4-13(10,11)5-3-7/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDWKMYUOSJLAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCS(=O)(=O)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate typically involves the reaction of thian-4-one with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous tetrahydrofuran (THF)
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfonic acids
Reduction: Alcohols
Substitution: Various esters and amides
Scientific Research Applications
Methyl 2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate involves its interaction with various molecular targets. The sulfone group can act as an electrophile, facilitating reactions with nucleophiles. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets. The compound’s effects are mediated through pathways involving these functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a family of sulfur-containing heterocycles with sulfonyl and ester functionalities. Key structural analogs include:
Key Observations:
- Ring Size and Reactivity: The six-membered thian ring in the parent compound offers greater conformational flexibility compared to the three-membered thietan ring in , which is more strained and reactive. The benzothiadiazine analog exhibits aromaticity, altering electronic properties for π-π interactions in drug design.
- Substituent Effects: The hydroxy group in 2-(1,1-dioxo-thian-4-yl)-2-hydroxyacetic acid increases polarity and hydrogen-bonding capacity, whereas the amino group in methyl 2-(4-amino-1,1-dioxo-thian-4-yl)acetate enables participation in Schiff base formation or coordination chemistry.
Physicochemical Properties
- Molecular Weight and Polarity: The hydroxy derivative (208.24 g/mol) is more polar than the parent methyl ester (202.23 g/mol), affecting solubility in aqueous vs. organic media. The benzothiadiazine analog (272.30 g/mol) has higher molecular weight due to the fused aromatic system.
- Thermal Stability: Sulfonyl groups generally enhance thermal stability. The thietan-based compound may exhibit lower stability due to ring strain.
Research Findings and Challenges
- Crystallographic Analysis: Tools like SHELX and WinGX are critical for resolving the stereochemistry of these compounds, though the parent compound’s crystal structure remains unreported.
- Reactivity Limitations: The thietan derivative is prone to ring-opening reactions under acidic conditions, limiting its utility in harsh synthetic environments.
- Biological Efficacy: While the benzothiadiazine analog exhibits in vitro antimicrobial activity, poor bioavailability due to high polarity remains a challenge.
Biological Activity
Methyl 2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate is an organic compound with the molecular formula C₇H₁₀O₄S. This compound is a derivative of thian-4-one and features both a sulfone group and an ester functional group, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : Methyl 2-(1,1-dioxothian-4-ylidene)acetate
- Molecular Weight : 174.22 g/mol
- Structure : The compound contains a thian ring with a dioxo substituent and an ester group.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity. It has been tested against common fungal pathogens, showing significant inhibition of growth at certain concentrations.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In experimental models using carrageenan-induced inflammation in mice, this compound exhibited significant anti-inflammatory effects, comparable to standard anti-inflammatory drugs.
The mechanism of action for this compound is primarily attributed to its electrophilic nature due to the sulfone group. This allows it to interact with nucleophiles in biological systems, potentially leading to the modulation of various biochemical pathways involved in inflammation and microbial resistance.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study on Anti-inflammatory Activity
In a model assessing anti-inflammatory effects using carrageenan-induced paw edema in rats, this compound was administered at doses of 50 mg/kg and 100 mg/kg. The results showed a dose-dependent reduction in paw swelling:
| Treatment | Dose (mg/kg) | Paw Edema Reduction (%) |
|---|---|---|
| Control | - | 0 |
| Methyl Compound | 50 | 45 |
| Methyl Compound | 100 | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
